

Application Notes and Protocols for C18G Peptide in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C18G

Cat. No.: B12373291

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

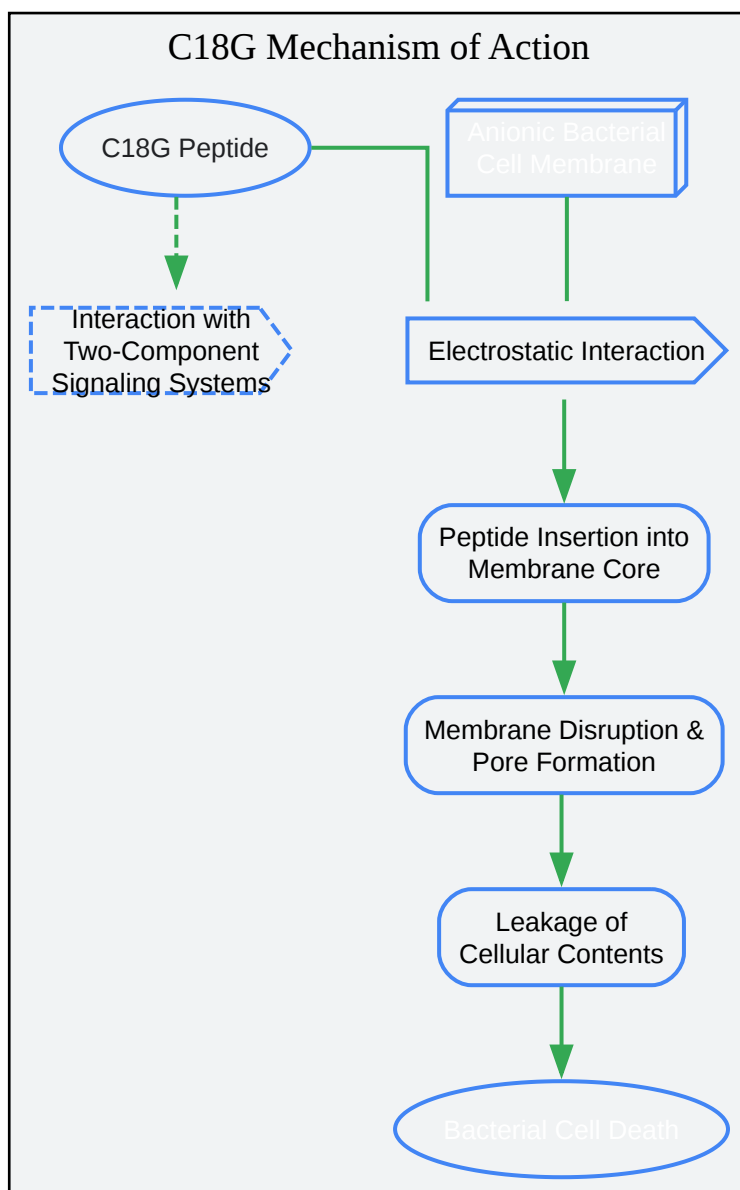
The **C18G** peptide is a synthetic antimicrobial peptide (AMP) derived from the C-terminal 13 amino acids of human platelet factor IV.[1][2] It has been modified to enhance its antimicrobial efficacy, demonstrating broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][3] **C18G** exhibits high selectivity for bacterial cells over host cells, coupled with generally low host cell toxicity.[1][3] The peptide's primary sequence is rich in lysine and leucine residues, contributing to its cationic nature and hydrophobicity, respectively.[1] In a membrane-mimetic environment, **C18G** adopts a facially amphiphilic α -helical structure, which is crucial for its antimicrobial action.[1][2] Its mechanism of action is primarily attributed to the disruption of bacterial cell membranes.[1][2][4]

These application notes provide detailed protocols for conducting antimicrobial susceptibility testing using the **C18G** peptide, including methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Mechanism of Action

The antimicrobial activity of **C18G** is initiated by electrostatic interactions between the cationic peptide and the anionic components of the bacterial cell surface.[2] Following this initial binding, the peptide's hydrophobic face partitions into the lipid bilayer core. This insertion disrupts the lipid packing, leading to the formation of transient pores and subsequent leakage

of cellular contents, ultimately resulting in cell death.[1] Beyond direct membrane disruption, **C18G** has also been found to interact with and modulate several two-component signaling systems in bacteria, suggesting a multi-faceted mechanism of action.[1][5]



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for the **C18G** peptide.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of **C18G** and its variants against various bacterial strains as reported in the literature.

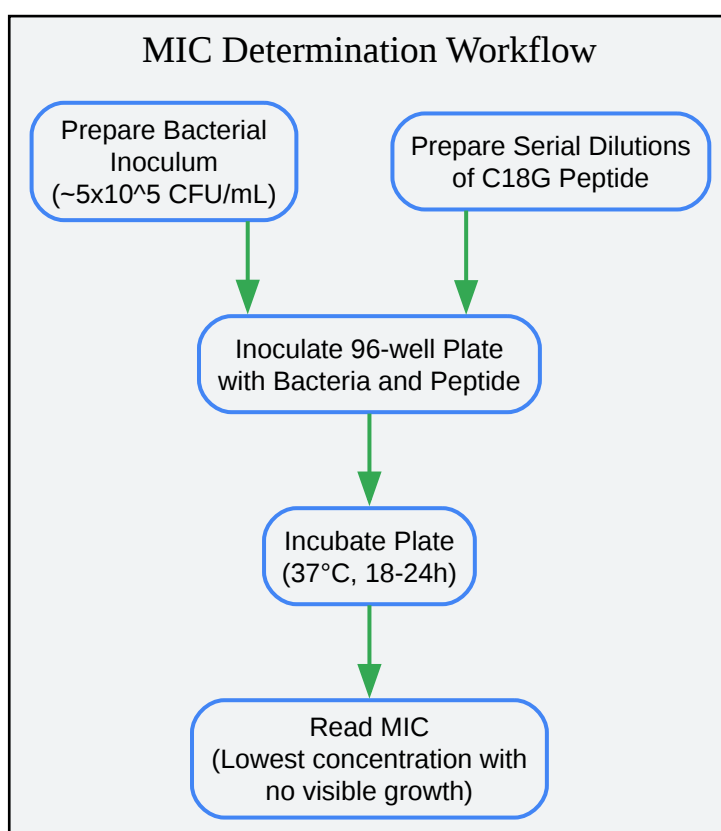
Peptide	Bacterial Strain	MIC (μM)	MBC (μM)	Reference
C18G (Parent)	E. coli	8	16	[1]
S. aureus	4	8	[1]	
B. subtilis	4	8	[1]	
P. aeruginosa	16	32	[1]	
C18G-Arg	E. coli	8	16	[1]
S. aureus	4	8	[1]	
B. subtilis	4	8	[1]	
P. aeruginosa	16	32	[1]	
C18G-Orn	E. coli	8	16	[1]
S. aureus	4	8	[1]	
B. subtilis	4	8	[1]	
P. aeruginosa	16	32	[1]	
C18G-His	E. coli	8	>64	[1]
S. aureus	>64	>64	[1]	
B. subtilis	8	32	[1]	
P. aeruginosa	>64	>64	[1]	
C18G-Dap	E. coli	16	32	[1]
S. aureus	16	32	[1]	
B. subtilis	4	8	[1]	
P. aeruginosa	16	32	[1]	

Note: The activity of **C18G** and its analogs can be influenced by the specific amino acid substitutions. For instance, replacing lysine with histidine (**C18G-His**) has been shown to dramatically reduce antimicrobial activity against most strains tested.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and has been adapted for cationic antimicrobial peptides.[6][7][8]



[Click to download full resolution via product page](#)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Materials:

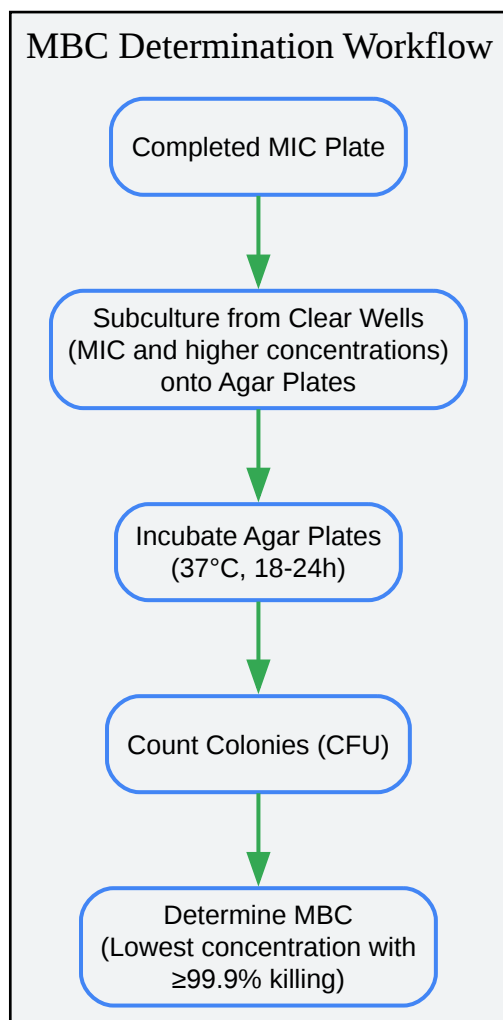
- **C18G** peptide stock solution
- Mueller-Hinton Broth (MHB)[6]
- Sterile 96-well polypropylene microtiter plates[6]
- Bacterial strains of interest
- 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[6]
- Spectrophotometer
- Incubator

Procedure:

- Preparation of Bacterial Inoculum: a. Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.[6] b. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.[8][9] This can be standardized by adjusting the optical density (OD) at 600 nm.
- Preparation of **C18G** Peptide Dilutions: a. Prepare a stock solution of **C18G** peptide. To prevent peptide loss due to binding to plastic, it is recommended to prepare dilutions in polypropylene tubes using a solution of 0.01% acetic acid containing 0.2% BSA.[6] b. Perform two-fold serial dilutions of the **C18G** peptide in the 96-well polypropylene plate to achieve a range of desired concentrations. Each well should contain 50 μ L of the peptide solution at twice the final desired concentration.
- Inoculation and Incubation: a. Add 50 μ L of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 μ L.[10] b. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.[11] c. Incubate the plate at 37°C for 18-24 hours.[6][8]
- Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of **C18G** that completely inhibits visible growth of the bacteria.[7][10]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC assay to ascertain the concentration of the peptide that results in bacterial death.[12][13]



[Click to download full resolution via product page](#)

Caption: Workflow for Minimum Bactericidal Concentration (MBC) assay.

Materials:

- Completed MIC plate from Protocol 1

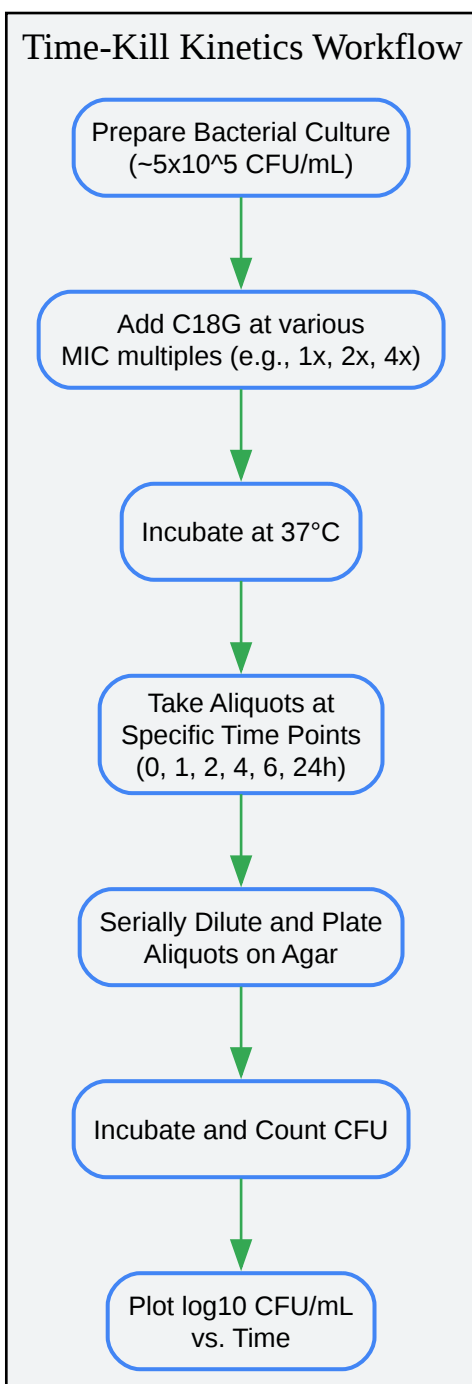
- Mueller-Hinton Agar (MHA) plates
- Sterile pipette tips and spreader

Procedure:

- From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), take a 10-20 μ L aliquot.[\[12\]](#)[\[14\]](#)
- Spot-plate or spread the aliquot onto a fresh MHA plate.
- Incubate the MHA plates at 37°C for 18-24 hours.
- Following incubation, count the number of colonies on each plate.
- The MBC is defined as the lowest concentration of **C18G** that results in a $\geq 99.9\%$ reduction in CFU compared to the initial inoculum count.[\[13\]](#)[\[14\]](#)[\[15\]](#) **C18G** is generally considered bactericidal if the MBC is no more than four times the MIC.[\[13\]](#)

Protocol 3: Time-Kill Kinetics Assay

This assay provides insight into the rate at which **C18G** kills a bacterial population over time.
[\[16\]](#)[\[17\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for Time-Kill Kinetics Assay.

Materials:

- **C18G** peptide

- Bacterial strains of interest
- MHB and MHA plates
- Sterile tubes or flasks
- Shaking incubator

Procedure:

- Prepare a bacterial suspension in MHB to a concentration of approximately 5×10^5 CFU/mL, as described in the MIC protocol.[\[16\]](#)
- Add **C18G** peptide to separate tubes of the bacterial suspension to achieve final concentrations that are multiples of the predetermined MIC (e.g., 1x, 2x, and 4x MIC).[\[16\]](#)
[\[18\]](#) Include a growth control without any peptide.
- Incubate the cultures at 37°C with shaking.
- At designated time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture tube.[\[18\]](#)[\[19\]](#)
- Perform serial dilutions of each aliquot in sterile saline or PBS.
- Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
- Count the viable colonies (CFU) on the plates and calculate the CFU/mL for each time point.
- Plot the log₁₀ CFU/mL against time for each **C18G** concentration. A bactericidal effect is typically defined as a ≥ 3 -log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[\[17\]](#)

Conclusion

The **C18G** peptide represents a promising candidate for the development of new antimicrobial agents. The protocols outlined in these application notes provide a standardized framework for researchers to evaluate the antimicrobial susceptibility of various bacterial strains to **C18G**. Adherence to these detailed methodologies will ensure the generation of reliable and

comparable data, which is essential for advancing the preclinical development of this and other antimicrobial peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Role of Cationic Side Chains in the Antimicrobial Activity of C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 14. microchemlab.com [microchemlab.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Serendipitous Hinge Modulation Hypothetically Reprograms Caerin 1.1-LC Antibacterial Mechanism and Gram-Negative Selectivity [mdpi.com]

- 17. emerypharma.com [emerypharma.com]
- 18. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for C18G Peptide in Antimicrobial Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373291#using-c18g-peptide-in-antimicrobial-susceptibility-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com